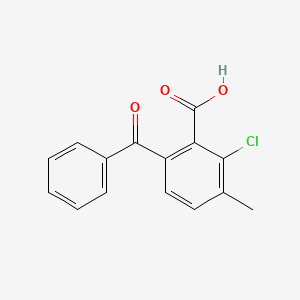![molecular formula C13H16O5 B14460651 [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate CAS No. 66195-29-7](/img/structure/B14460651.png)
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate typically involves esterification reactions. One common method includes reacting 2-hydroxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxybenzoic acid or 2-hydroxybenzaldehyde.
Reduction: Formation of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory treatments.
2,2-Dimethylpropanoyl chloride: Used in the synthesis of various esters and amides.
Uniqueness
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is unique due to its combined ester and hydroxyl functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
66195-29-7 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)12(16)18-8-17-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3 |
InChIキー |
OBHAZAYREBSKKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



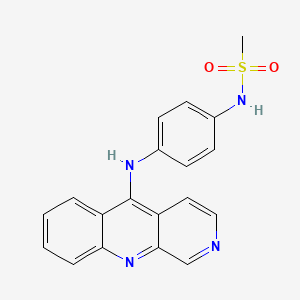
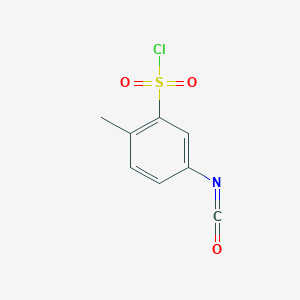


![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
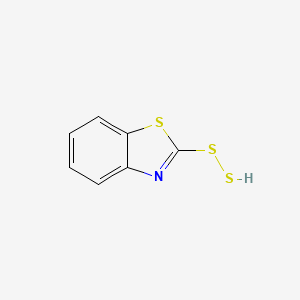
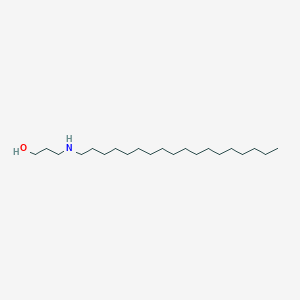

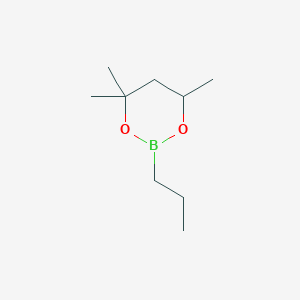

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
